N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide
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Overview
Description
N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrophenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves acetylation of the triazole derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)phenylacetamide.
Reduction: Formation of 2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-methoxy-5-(phenylamino)methylphenol
- 4-methoxy-N’-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetylbenzohydrazide
Uniqueness
N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is unique due to the presence of both a methoxy group and a triazole ring, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[2-methoxy-5-(1,2,4-triazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-8(16)14-10-5-9(3-4-11(10)17-2)15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) |
InChI Key |
NYVZKZQEZSDSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=NN=C2)OC |
Origin of Product |
United States |
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